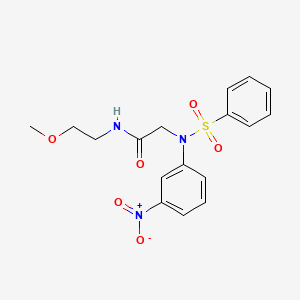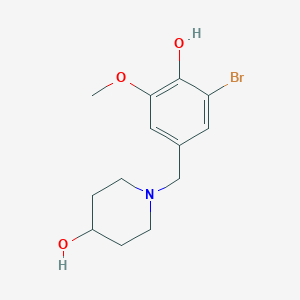![molecular formula C16H18N4O2 B5168192 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 by Hanke and colleagues, and since then, it has been extensively studied for its potential applications in various fields of research.
作用机制
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid acts as a competitive inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme. The compound prevents the transfer of phosphate groups from ATP to the tyrosine residues of the substrate proteins, thereby inhibiting the downstream signaling pathways that are activated by the tyrosine kinases.
Biochemical and Physiological Effects
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and signaling pathway involved. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate cytoskeletal dynamics in cancer cells. In neurons, 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to regulate synaptic plasticity and modulate neurotransmitter release. In immune cells, 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been shown to inhibit cytokine production and modulate T cell activation.
实验室实验的优点和局限性
One of the main advantages of using 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid in lab experiments is its high specificity for tyrosine kinases, which allows researchers to selectively target specific signaling pathways without affecting other cellular processes. However, one of the limitations of using 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid is its relatively low potency compared to other tyrosine kinase inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several future directions for research involving 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid. One area of interest is the development of more potent and selective analogs of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid that can be used to target specific tyrosine kinases with higher efficacy. Another area of interest is the use of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid in combination with other drugs or therapies to enhance their efficacy or overcome drug resistance. Additionally, the development of novel delivery methods for 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid, such as nanoparticles or liposomes, may improve its bioavailability and reduce off-target effects.
合成方法
The synthesis of 2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid involves a multi-step process that includes the condensation of 2-aminobenzoic acid with 2-chloropyrimidine, followed by the reaction of the resulting intermediate with piperidine. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. The compound has been shown to inhibit the activity of several tyrosine kinases, including Src family kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.
属性
IUPAC Name |
2-[(2-piperidin-1-ylpyrimidin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(22)12-6-2-3-7-13(12)18-14-8-9-17-16(19-14)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2,(H,21,22)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJDBYBTNFQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)


![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)
